molecular formula C10H13NO3 B3184359 (2R)-2-Amino-4-phenoxybutanoic acid CAS No. 111950-17-5

(2R)-2-Amino-4-phenoxybutanoic acid

Cat. No.: B3184359
CAS No.: 111950-17-5
M. Wt: 195.21 g/mol
InChI Key: OZTJTXTWPFGIHY-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-Amino-4-phenoxybutanoic acid is a chiral amino acid derivative with a phenoxy group attached to the butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-4-phenoxybutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-4-phenoxybutanoic acid.

    Nucleophilic Substitution: The bromo group is substituted with an amino group through a nucleophilic substitution reaction. This can be achieved using ammonia or an amine derivative under controlled conditions.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (2R)-enantiomer. This can be done using chiral chromatography or crystallization methods.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and automated systems for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-4-phenoxybutanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

(2R)-2-Amino-4-phenoxybutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a model compound for studying enzyme-substrate interactions and protein folding.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-4-phenoxybutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the amino and carboxylic acid groups can form ionic bonds. These interactions influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-4-phenoxybutanoic acid: The enantiomer of the compound with different stereochemistry.

    2-Amino-3-phenylpropanoic acid: A similar compound with a phenyl group instead of a phenoxy group.

    2-Amino-4-phenylbutanoic acid: A compound with a phenyl group attached to the butanoic acid chain.

Uniqueness

(2R)-2-Amino-4-phenoxybutanoic acid is unique due to its specific stereochemistry and the presence of a phenoxy group, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(2R)-2-amino-4-phenoxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c11-9(10(12)13)6-7-14-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTJTXTWPFGIHY-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OCC[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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